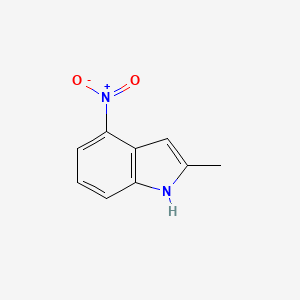

2-Methyl-4-nitroindole

Übersicht

Beschreibung

2-Methyl-4-nitroindole is an organic compound with the molecular formula C9H8N2O2. It belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroindole typically involves the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid. The reaction mixture is heated and refluxed, followed by cooling and the addition of an alcohol solution of potassium ethoxide. The resulting product is then isolated by filtration .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-nitroindole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.

Reduction: Reduction reactions often employ reducing agents like hydrogen or hydrazine to convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or hydrazine.

Substitution: Conditions typically involve the use of acids or bases to facilitate the substitution process.

Major Products:

Oxidation: Products include various oxides of the original compound.

Reduction: The major product is 2-methyl-4-aminoindole.

Substitution: Products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Recent studies indicate that 2-Methyl-4-nitroindole exhibits antimicrobial activity against various microorganisms. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Its mechanism of action may involve interference with cell signaling pathways, although specific biological targets are still under investigation .

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes. The nitro group enhances the compound's reactivity, making it a candidate for developing anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines like COX-2 .

DNA Base Analogue

In molecular biology, derivatives of nitroindole compounds have been explored as universal DNA base analogues. These analogues can form base pairs with natural DNA/RNA bases, potentially serving as tools in genetic research and biotechnology applications . The incorporation of such analogues into DNA can influence melting temperatures and stability, which are critical factors in nucleic acid hybridization assays.

Potential Applications

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential use in developing new antimicrobial agents . -

Inflammation Research

In another investigation, derivatives of this compound were tested for their ability to inhibit iNOS. The results demonstrated promising anti-inflammatory properties, indicating that this compound could be a lead candidate for new therapeutic drugs targeting inflammation-related diseases . -

DNA Hybridization Studies

Research on universal base analogues highlighted the utility of nitroindole derivatives in enhancing the stability of DNA duplexes during hybridization assays. This application could facilitate advancements in genetic engineering and molecular diagnostics .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different biomolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

2-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitroindole: Similar structure but without the methyl group, affecting its reactivity and applications.

2-Methyl-3-nitroindole: Differently positioned nitro group, leading to variations in chemical behavior.

Uniqueness: 2-Methyl-4-nitroindole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs.

Biologische Aktivität

2-Methyl-4-nitroindole (C₉H₈N₂O₂) is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 164.17 g/mol

- CAS Number : 3484-10-4

This compound exhibits biological activity primarily through its interaction with various biomolecules. The following mechanisms have been identified:

-

Antimicrobial Activity :

- Nitro compounds, including this compound, are known for their antimicrobial properties. They function by undergoing reduction to form reactive intermediates that can bind covalently to DNA, leading to cellular damage and death .

- Case Study : Research indicates that derivatives of nitro compounds can effectively combat bacterial infections, showcasing potential against resistant strains .

- Enzyme Inhibition :

- DNA Interaction :

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Efficacy

A study highlighted the effectiveness of nitro derivatives in treating infections caused by resistant bacteria. For instance, this compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 μM .

Enzyme Inhibition Studies

Research has shown that this compound and its derivatives inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The compound was found to significantly reduce levels of pro-inflammatory cytokines in vitro .

DNA Binding Studies

In DNA binding assays, this compound was shown to intercalate between base pairs, which could disrupt normal DNA function and replication processes. This property is being explored for therapeutic applications in cancer treatment where targeted DNA damage is beneficial .

Eigenschaften

IUPAC Name |

2-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCISKOUSZIJNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454970 | |

| Record name | 2-Methyl-4-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-10-4 | |

| Record name | 2-Methyl-4-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.